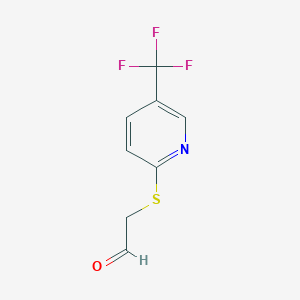
2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a thioacetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-(trifluoromethyl)pyridine, which is commercially available or can be synthesized through various methods.
Thioether Formation: The pyridine derivative undergoes a nucleophilic substitution reaction with a suitable thiol reagent, such as thioglycolic acid, under basic conditions to form the thioether linkage.
Aldehyde Introduction: The resulting thioether is then oxidized to introduce the aldehyde group, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products
Oxidation: 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetic acid
Reduction: 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: Its unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism by which 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thioacetaldehyde moiety can participate in covalent bonding with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)ethanol
- 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetic acid
- 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)ethylamine
Uniqueness
Compared to similar compounds, 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity and versatility in chemical synthesis
This compound’s combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research.
Eigenschaften
Molekularformel |
C8H6F3NOS |
|---|---|
Molekulargewicht |
221.20 g/mol |
IUPAC-Name |
2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetaldehyde |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)6-1-2-7(12-5-6)14-4-3-13/h1-3,5H,4H2 |
InChI-Schlüssel |
GDMJEOBLBSPIFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(F)(F)F)SCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


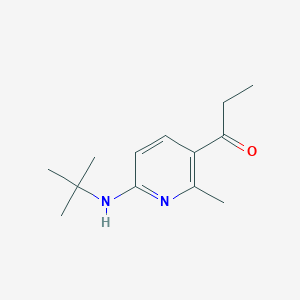

![1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B13009051.png)
![2-Hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid](/img/structure/B13009053.png)
![Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B13009060.png)

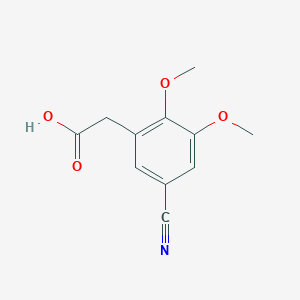


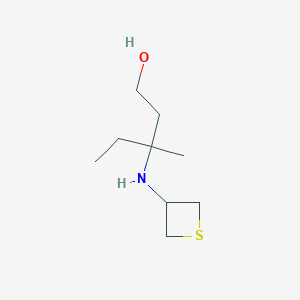
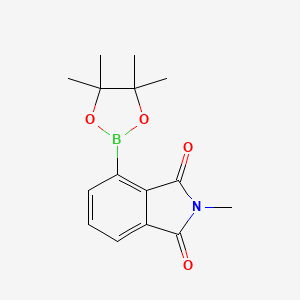

![tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13009104.png)

